2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

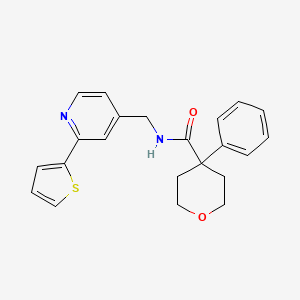

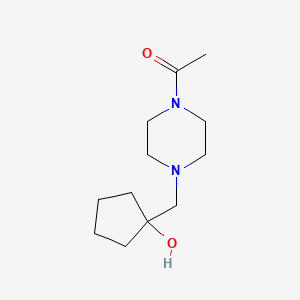

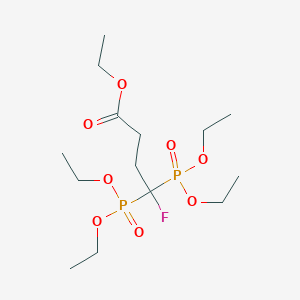

The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid” is a small molecule that is composed of several functional groups . It has a molecular weight of 155.11 . The IUPAC name for this compound is (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11). The InChI key is GBKPNGVKZQBPCZ-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Benzoates : The reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate led to the synthesis of mono-substitution products, which then reacted with maleic anhydride to form corresponding maleic acid monoamides. Cyclization of these compounds yielded new {2-[3(4)nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates (Kolyamshin et al., 2021).

Creation of Carboxylic Acids : The study conducted by Smolyar et al. (2007) detailed the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, starting with nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one (Smolyar et al., 2007).

Reactions with Secondary Amines : Research by Kolyamshin et al. (2007) demonstrated that reactions of alkyl 4-aminobenzoates with maleic anhydride produced alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which were then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines (Kolyamshin et al., 2007).

Biological Relevance and Applications

Biological Importance of Aminobenzoic Acids : Aminobenzoic acids, including derivatives of (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acids, have high biological importance. For instance, o-aminobenzoic acid is involved in various biochemical processes, and p-aminobenzoic acid is associated with the synthesis of B group vitamins and bacterial growth (Mitrasov et al., 2015).

Potential Anti-Leishmanial Activity : Compounds derived from nitroaromatic carboxylic acids, including those structurally related to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid, have shown promise in the in vitro screening for anti-leishmanial activity. These compounds' redox potentials correlate with their leishmanicidal activity, suggesting their potential as drugs for veterinary use (Dias et al., 2015).

Thiol-Quantification Enzyme Assays : Derivatives of nitrobenzoic acid have been used as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. These fluorescent probes offer practical advantages for high-throughput screening of enzyme inhibitors, which could have implications in drug development (Maeda et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFJWKZCAQPANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)